2,4-Difluoro-L-phenylalanine is a fluorinated derivative of the amino acid phenylalanine, characterized by the presence of two fluorine atoms at the 2 and 4 positions of the phenyl ring. This compound is of significant interest in medicinal chemistry and biochemistry due to its potential applications in drug design and development, particularly in enhancing the biological activity and stability of peptides and proteins.
2,4-Difluoro-L-phenylalanine can be synthesized through various chemical methods, often involving the modification of existing amino acids or phenylalanine derivatives. It is commercially available from several suppliers, including Chem-Impex and VWR, which provide it in high purity (98%) suitable for research purposes .
This compound falls under the category of fluorinated amino acids, which are amino acids modified to include fluorine atoms. Fluorinated amino acids are known for their unique properties that can influence protein folding, stability, and interactions.
The synthesis of 2,4-difluoro-L-phenylalanine typically involves several key steps:
The molecular formula of 2,4-difluoro-L-phenylalanine is , with a molecular weight of approximately 201.18 g/mol. The structure features a central carbon atom bonded to an amino group, a carboxylic acid group, and a phenyl ring with two fluorine substituents at the 2 and 4 positions.
2,4-Difluoro-L-phenylalanine can participate in various chemical reactions typical for amino acids:
Technical details concerning these reactions depend on specific conditions such as temperature, solvent choice, and catalysts used.
The mechanism of action for 2,4-difluoro-L-phenylalanine primarily relates to its incorporation into peptides and proteins. The fluorinated side chain can enhance hydrophobic interactions and alter hydrogen bonding patterns within protein structures, potentially leading to improved stability and altered biological activity.
Data from studies suggest that fluorinated amino acids can influence enzyme activity and receptor binding due to their modified electronic properties and steric effects.
Relevant data indicate that fluorinated compounds often exhibit unique solubility and partitioning behaviors that are advantageous in drug design .
The applications of 2,4-difluoro-L-phenylalanine span several fields:
The strategic incorporation of fluorine atoms into amino acids represents a cornerstone of modern medicinal chemistry, driven by fluorine’s unique physicochemical properties. With the highest electronegativity (3.98 Pauling) and a small atomic radius (1.47 Å), fluorine significantly alters electron distribution within molecules. This enhances dipole moments, polarizability, and the strength of adjacent chemical bonds (e.g., C–F bond energy: 472 kJ/mol) [4] [8]. In drug design, fluorination improves metabolic stability by blocking oxidation sites and increases lipophilicity (log P), facilitating membrane permeation. For instance, fluorinated phenylalanine analogs exhibit 20–50% higher resistance to cytochrome P450-mediated metabolism compared to non-fluorinated counterparts [4] [7]. Additionally, fluorine’s impact on aromatic ring quadrupole moments (–29.9 × 10⁻⁰ C/m² for phenyl vs. +31.7 × 10⁻⁰ C/m² for pentafluorophenyl) enables engineered π-stacking interactions that stabilize protein structures by 4–6 kcal/mol [8]. These attributes make fluorinated amino acids indispensable for optimizing pharmacokinetic properties and protein engineering.
The systematic exploration of fluorinated phenylalanines began in the 1970s, initially focusing on monofluorinated isomers as mechanistic probes for enzyme catalysis. The 1980s–1990s saw advancements in asymmetric synthesis, enabling the production of enantiomerically pure ᴅ- and ʟ-fluorophenylalanines. This period coincided with the first therapeutic applications, such as 4-fluorophenylalanine in antiviral agents [7]. The 2000s marked a paradigm shift with the approval of ten fluorinated drugs by the FDA in 2021 alone, including kinase inhibitors like sotorasib for non-small cell lung cancer and belzutifan for von Hippel-Lindau syndrome [4]. During the COVID-19 pandemic, fluorinated compounds like nirmatrelvir (Paxlovid™) underscored their clinical indispensability [4]. Today, approximately 20% of pharmaceuticals contain fluorine, with fluorinated phenylalanines serving as key building blocks in peptide therapeutics and diagnostic agents [4] [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9